(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Description

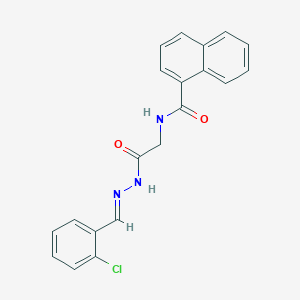

(E)-N-(2-(2-(2-Chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a hydrazone derivative characterized by a 2-chlorobenzylidene hydrazinyl group conjugated to a 1-naphthamide moiety. This compound belongs to a class of Schiff base derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The (E)-configuration of the imine bond is critical for maintaining structural stability and interaction with biological targets .

Properties

IUPAC Name |

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c21-18-11-4-2-7-15(18)12-23-24-19(25)13-22-20(26)17-10-5-8-14-6-1-3-9-16(14)17/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYARRFLSLOMAP-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as 2-(2-(4-chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H12ClN3O2

- Molecular Weight : 299.73 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The findings suggest that the compound may induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of cell proliferation |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study on Anticancer Activity :

- A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, attributed to its ability to induce apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of cell death.

-

Case Study on Antimicrobial Efficacy :

- In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for new antimicrobial agents.

-

Case Study on Anti-inflammatory Mechanism :

- In vivo studies demonstrated that administration of the compound reduced inflammation in a carrageenan-induced paw edema model in rats, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a complex organic compound with a hydrazone functional group, crucial to its chemical behavior and biological activity. The compound features a naphthamide moiety connected to a hydrazone linkage derived from 2-chlorobenzaldehyde, suggesting it can interact in biological systems. The chlorine atom in the compound enhances its reactivity and may influence its biological properties.

Scientific Research Applications

This compound is used in biochemistry and pharmacology to study antimicrobial and cytotoxic activities. It has been used to prepare new transition metal complexes, which have been screened for antimicrobial activities against various bacteria and fungi, as well as for cytotoxic studies.

Methods of application

- The compound is prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide.

- Characterization of the new compounds is done by physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy, and elemental analysis.

Results

- Synthesized metal complexes were found to be more active against both bacteria and fungi in antimicrobial and cytotoxic screening tests than the original compound.

- Crystal structure analysis indicates strong hydrogen bonding interactions within the molecule, contributing to its stability and affecting its reactivity.

Potential Applications

This compound has potential applications in various fields:

- Material Science

- Catalysis

- Chemical Biology

- Drug Discovery

Structural Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)... | Hydrazone linkage, naphthamide moiety | Antioxidant, anticancer |

| N-(4-Methylbenzoyl)glycinyl hydrazide | Similar hydrazone structure | Antimicrobial |

| N-(3-Chlorobenzylidene)hydrazine derivatives | Chlorinated benzaldehyde derivatives | Potential anticancer |

| Acylhydrazones of amino acids | Flexible structures with various acyl groups | Diverse biological effects |

Comparison with Similar Compounds

Key Structural Features :

- 2-Chlorobenzylidene group : Enhances electron-withdrawing effects, influencing reactivity and binding affinity.

- 1-Naphthamide moiety : Provides aromatic bulk, affecting solubility and π-π stacking interactions.

- Hydrazinyl-oxoethyl linker : Facilitates hydrogen bonding and coordination with metal ions.

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table highlights structural differences and key properties of analogous compounds:

Key Observations :

- Substituent Position : The 2-chlorobenzylidene group in the target compound contrasts with 3-chlorobenzylidene in , altering electronic distribution and steric effects.

- Aromatic Moieties : Replacement of 1-naphthamide with benzodioxol () or indole () modifies solubility and bioactivity.

- Functional Groups : Surfactants like ICS-10 () incorporate alkyl chains for surface activity, unlike the purely aromatic target compound.

Spectroscopic Characterization

- IR Spectroscopy : Hydrazinyl N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) are common across analogues .

- NMR : The 2-chlorobenzylidene proton resonates as a singlet near δ 8.3 ppm, while naphthamide protons appear as aromatic multiplets (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Confirmed (E)-configuration in structurally resolved analogues (e.g., ).

Q & A

Q. How is the crystal structure of (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide determined experimentally?

The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) and refined with SHELXL software . Key steps include:

- Data collection : A triclinic system (space group P1) with unit cell parameters a = 6.9729 Å, b = 10.642 Å, c = 11.879 Å, and angles α = 95.049°, β = 100.324°, γ = 102.870° .

- Refinement : Hydrogen atoms are located via difference Fourier maps (for NH and water) or idealized geometries (for CH groups). The final refinement achieves R = 0.039 and wR = 0.103 .

- Validation : The Rint value of 0.009 confirms high data quality .

Q. What spectroscopic methods confirm the synthesis of this compound?

- NMR : NMR identifies E/Z isomerism via imine proton signals (δ 8.39–8.76 ppm) and amide NH protons (δ 11.65–11.73 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm) .

- IR : Stretching frequencies for C=O (amide: ~1685 cm), C=N (imine: ~1617 cm), and NH (hydrazine: ~3211 cm) .

- Elemental analysis : Matches theoretical values (e.g., %C: 59.90, %H: 7.46 for a derivative) .

Q. How are hydrogen-bonding interactions analyzed in its crystal lattice?

Hydrogen bonds (N–H⋯O, O–H⋯O) are quantified using PLATON software. For example:

- Water molecules mediate O3–H31⋯O1 (2.85 Å) and O3–H32⋯O2 (2.78 Å) interactions.

- Inversion dimers form via N2–H2N⋯O1 bonds (R(14) motif) .

- Parallel slipped π-stacking (inter-centroid distance: 3.6458 Å) stabilizes sheets .

Advanced Research Questions

Q. How do conformational isomers (E/Z, syn/anti) impact biological activity?

- E vs. Z isomerism : The E conformation (N–N–C–C torsion angle: 179.38°) is stabilized by intramolecular hydrogen bonding and π-delocalization, which enhances rigidity and receptor binding .

- Syn/anti amide conformers : Anti conformers (e.g., C=O and N–H groups on opposite sides) improve solubility and TNF-α inhibition by enabling hydrophobic interactions with target proteins .

- Method : Compare bioactivity (e.g., IC) of isolated isomers via HPLC and molecular docking .

Q. How can computational methods predict binding affinity for biological targets?

- Molecular docking : AutoDock4 evaluates ligand-receptor interactions (e.g., p38 MAPK inhibition). Key parameters:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to correlate HOMO-LUMO gaps with antibacterial activity .

Q. How are contradictions in spectral or crystallographic data resolved?

- Spectral discrepancies : For example, varying NMR shifts may arise from solvent polarity (DMSO vs. CDCl). Use COSY and NOESY to confirm spin systems .

- Crystallographic outliers : Check for thermal motion (ADP values > 0.1 Å) or disorder. Re-refine using SHELXL restraints (e.g., DFIX for bond lengths) .

Q. What strategies optimize synthesis yield and purity?

- Stepwise coupling : React glycine ethyl ester with 1-naphthoyl chloride in CHCl/triethylamine (yield: 75–80%) .

- Purification : Recrystallize from ethanol/water (1:3) to remove unreacted hydrazine. Monitor via TLC (R = 0.5 in ethyl acetate/hexane) .

- Troubleshooting : Low yields (<50%) may result from imine hydrolysis; use anhydrous conditions and molecular sieves .

Q. How does the chlorobenzylidene group influence electronic properties?

- Electron-withdrawing effect : The Cl substituent increases electrophilicity of the imine (C=N), enhancing π-backbonding with metal ions in coordination complexes .

- Hammett analysis : σ = +0.23 for Cl increases resonance stabilization of the hydrazone moiety, confirmed by red-shifted UV-Vis spectra (λ ~320 nm) .

Methodological Guidelines

- Crystallography : Use SHELX for structure refinement and PLATON for validation .

- Bioactivity assays : Employ LPS-stimulated macrophages for TNF-α inhibition and microdilution for MIC determination .

- Computational modeling : Cross-validate AutoDock results with MD simulations (NAMD, 10 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.